molecular formula C15H21N3O2 B13822068 1-(4-methylpiperazin-1-yl)-2-[(E)-1-phenylethylideneamino]oxyethanone

1-(4-methylpiperazin-1-yl)-2-[(E)-1-phenylethylideneamino]oxyethanone

Cat. No.: B13822068
M. Wt: 275.35 g/mol
InChI Key: QDULYSITXFAAKJ-DTQAZKPQSA-N
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Description

1-(4-methylpiperazin-1-yl)-2-[(E)-1-phenylethylideneamino]oxyethanone is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a methyl group and an ethylideneaminooxyethanone moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methylpiperazin-1-yl)-2-[(E)-1-phenylethylideneamino]oxyethanone typically involves the reaction of 4-methylpiperazine with an appropriate aldehyde or ketone to form the corresponding imine. This imine is then reacted with an ethylideneaminooxyethanone derivative under controlled conditions to yield the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often incorporating advanced techniques such as automated reaction monitoring and purification systems. The use of high-pressure reactors and temperature control systems ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-methylpiperazin-1-yl)-2-[(E)-1-phenylethylideneamino]oxyethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.

    Substitution: Various nucleophiles or electrophiles; reactions may require catalysts or specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

1-(4-methylpiperazin-1-yl)-2-[(E)-1-phenylethylideneamino]oxyethanone has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including its role as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-methylpiperazin-1-yl)-2-[(E)-1-phenylethylideneamino]oxyethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride
  • 4-[(4-methylpiperazin-1-yl)methyl]benzoyl chloride
  • N,1,4,4-Tetramethyl-8-{[4-(4-methylpiperazin-1-yl)phenyl]amino}-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxamide

Uniqueness

1-(4-methylpiperazin-1-yl)-2-[(E)-1-phenylethylideneamino]oxyethanone stands out due to its unique combination of functional groups, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable for applications where other similar compounds may not be as effective or versatile.

Properties

Molecular Formula

C15H21N3O2

Molecular Weight

275.35 g/mol

IUPAC Name

1-(4-methylpiperazin-1-yl)-2-[(E)-1-phenylethylideneamino]oxyethanone

InChI

InChI=1S/C15H21N3O2/c1-13(14-6-4-3-5-7-14)16-20-12-15(19)18-10-8-17(2)9-11-18/h3-7H,8-12H2,1-2H3/b16-13+

InChI Key

QDULYSITXFAAKJ-DTQAZKPQSA-N

Isomeric SMILES

C/C(=N\OCC(=O)N1CCN(CC1)C)/C2=CC=CC=C2

Canonical SMILES

CC(=NOCC(=O)N1CCN(CC1)C)C2=CC=CC=C2

Origin of Product

United States

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